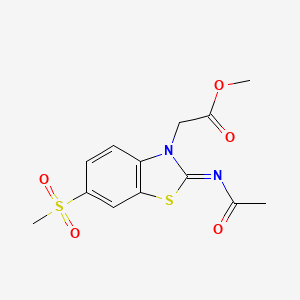

Methyl 2-(2-acetylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-(2-acetylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate” is a complex organic compound. It contains a benzothiazole core, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This core is substituted with various functional groups including an acetylimino group, a methylsulfonyl group, and an acetate group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole core provides a rigid, planar structure, while the other functional groups may add steric bulk and influence the overall shape of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the acetylimino group could participate in condensation reactions, while the methylsulfonyl group could undergo various substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a benzothiazole core might confer aromatic stability, while the various substituents could affect properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Molecular Structure and Theoretical Studies

A Combined Experimental and Theoretical Study examines the chemical and molecular properties of a structurally similar compound, emphasizing its electrophilic and nucleophilic nature through density functional theory (DFT) calculations. This work highlights the importance of understanding the local and global chemical activities of such compounds for potential applications in material science and chemistry (Gültekin et al., 2020).

Synthetic Applications and Biological Activities

Novel Synthetic Routes and Biological Implications focus on the synthesis of novel derivatives that serve as inhibitors for specific enzymes, showcasing the compound's potential in drug discovery and medicinal chemistry. This research provides insights into how structural modifications can lead to significant biological activities, offering a foundation for developing new therapeutic agents (Ali et al., 2012).

Catalytic Systems and Synthetic Efficiency

Innovative Catalytic Systems for Benzimidazoles Synthesis illustrates the use of related compounds in catalyzing the formation of benzimidazole derivatives, a class of compounds with various pharmaceutical applications. The study underscores the efficiency of novel catalytic systems in organic synthesis, enhancing the production of medically relevant structures (Khazaei et al., 2011).

Antimicrobial and Antioxidant Activities

Antimicrobial and Antioxidant Potential explores the antimicrobial and antioxidant properties of benzothiazole derivatives, suggesting their applicability in addressing bacterial infections and oxidative stress. Such studies are crucial for the development of new compounds with enhanced biological activities, contributing to the fields of microbiology and biochemistry (Abdel-Wahab et al., 2008).

Mécanisme D'action

Target of Action

Benzothiazole derivatives, a class of compounds to which this molecule belongs, have been found to exhibit potent biological activities against a wide range of targets, including various enzymes and receptors .

Mode of Action

Benzothiazole derivatives are known to interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s function .

Biochemical Pathways

These include pathways related to cancer, bacterial infections, tuberculosis, diabetes, and more .

Result of Action

Benzothiazole derivatives have been associated with a range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and more .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-(2-acetylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5S2/c1-8(16)14-13-15(7-12(17)20-2)10-5-4-9(22(3,18)19)6-11(10)21-13/h4-6H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHVFQPAHQPRPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate](/img/structure/B2882247.png)

![1-(4-Butoxyphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2882252.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2882253.png)

![N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2882254.png)

![8-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2882259.png)

![5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B2882266.png)

![N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2882268.png)